molecular formula C15H14O3S B6352012 3-(2,5-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one CAS No. 364754-41-6

3-(2,5-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B6352012
CAS No.: 364754-41-6
M. Wt: 274.3 g/mol
InChI Key: BHIDTVASTJJROF-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Various substituted chalcones depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIDTVASTJJROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386888
Record name 3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364754-41-6
Record name 3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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